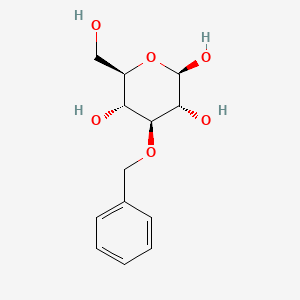
维拉卡兰-d6 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vernakalant-d6 Hydrochloride is a deuterium-labeled version of Vernakalant, an antiarrhythmic medication used primarily for the rapid conversion of atrial fibrillation to sinus rhythm. This compound is particularly useful in pharmacokinetic studies due to its stable isotopic labeling, which allows for precise tracking and quantification during drug development processes .
科学研究应用
Vernakalant-d6 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in the investigation of cellular processes and metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to track drug distribution and metabolism.
Industry: Applied in the development of new pharmaceuticals and the optimization of drug formulations
作用机制
Target of Action
Vernakalant primarily targets atrial voltage-gated sodium channels and atria-specific potassium currents . These channels play a crucial role in the electrical activity of the heart, specifically in the generation and conduction of electrical impulses.
Mode of Action
Vernakalant interacts with its targets in a dose and frequency-dependent manner . It blocks atrial voltage-gated sodium channels and inhibits the late sodium current (INa), which confers its effect on intra-atrial conduction . This current blockade enhances and accelerates the onset of drug action in higher heart rates as the affinity of vernakalant for INa also increases .
Biochemical Pathways
Vernakalant affects the electrical activity of the heart by blocking currents in all phases of the atrial action potential . It specifically inhibits atria-specific potassium currents (the ultra-rapid delayed rectifier and the acetylcholine-dependent potassium currents) and prolongs the refractory period . This results in the lengthening of the atrial action potential and prolongation of the atrial action potential plateau .
Pharmacokinetics
The pharmacokinetics of Vernakalant involves its absorption, distribution, metabolism, and excretion (ADME). It is mainly eliminated by CYP2D6 mediated O-demethylation in CYP2D6 extensive metabolisers . Glucuronidation is the main metabolism pathway in CYP2D6 poor metabolisers . These properties impact the bioavailability of the drug, influencing its therapeutic efficacy and potential side effects.
Result of Action
The primary result of Vernakalant’s action is the rapid conversion of atrial fibrillation (AF) to sinus rhythm (SR) in adults . It dose-dependently prolongs atrial refractoriness, prolongs AV nodal conduction and refractoriness, and slightly prolongs QRS duration without significantly affecting the ventricular refractory period .
Action Environment
The action, efficacy, and stability of Vernakalant can be influenced by various environmental factors. These include the patient’s physiological state, the presence of other medications, and genetic factors such as the patient’s CYP2D6 metaboliser status
生化分析
Biochemical Properties
Vernakalant-d6 Hydrochloride blocks atrial voltage-gated sodium channels in a dose and frequency-dependent manner and inhibits late sodium current (INa) which confers its effect on intra-atrial conduction . This current blockade enhances and the onset of drug action accelerates in higher heart rate as the affinity of Vernakalant-d6 Hydrochloride for INa also increases .
Cellular Effects
Vernakalant-d6 Hydrochloride blocks currents in all phases of atrial action potential including atria-specific potassium currents (the ultra-rapid delayed rectifier and the acetylcholine dependent potassium currents) and prolongs the refractory period . It dose-dependently prolongs atrial refractoriness, prolongs AV nodal conduction and refractoriness, and slightly prolongs QRS duration without significantly affecting ventricular refractory period .
Molecular Mechanism
The molecular mechanism of Vernakalant-d6 Hydrochloride involves blocking atrial voltage-gated sodium channels in a dose and frequency-dependent manner and inhibiting late sodium current (INa) which confers its effect on intra-atrial conduction . This current blockade enhances and the onset of drug action accelerates in higher heart rate as the affinity of Vernakalant-d6 Hydrochloride for INa also increases .
Temporal Effects in Laboratory Settings
In clinical trials, Vernakalant-d6 Hydrochloride demonstrated rapid conversion of short-duration atrial fibrillation and was well tolerated . For patients with atrial fibrillation continuing for 3–72 hours, the median time to conversion was between 8 and 14 minutes, with 79% of those who converted remaining in sinus rhythm at 24 hours .
Dosage Effects in Animal Models
In animal models of atrial fibrillation, Vernakalant-d6 Hydrochloride selectively prolonged the atrial refractory period without significantly affecting ventricular refractoriness
Metabolic Pathways
Vernakalant-d6 Hydrochloride is mainly eliminated by CYP2D6 mediated O-demethylation in CYP2D6 extensive metabolisers . Glucuronidation is the main metabolism pathway in CYP2D6 poor metabolisers .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Vernakalant-d6 Hydrochloride involves several key steps:
Starting Material: The synthesis begins with the substrate (1R,2R)-2-(3,4-dimethoxyphenethyloxy)cyclohexylamine.
Cyclization Reaction: An alkaline reagent is added to the substrate in a solvent, followed by the addition of an epoxy compound.
Formation of Hydrochloride Salt: The resulting Vernakalant solution is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
The industrial production of Vernakalant Hydrochloride follows a similar synthetic route but is optimized for higher yield and efficiency. The process avoids the use of heavy metals, making it suitable for the development of both oral and injectable formulations .
化学反应分析
Types of Reactions
Vernakalant-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
相似化合物的比较
Similar Compounds
Amiodarone: Another antiarrhythmic drug used for the treatment of atrial fibrillation.
Ibutilide: A class III antiarrhythmic agent used for the conversion of atrial fibrillation and flutter to sinus rhythm.
Uniqueness
Vernakalant-d6 Hydrochloride is unique due to its selective action on atrial-specific potassium currents, which prolongs the atrial action potential without significantly affecting the ventricular refractory period. This selectivity reduces the risk of proarrhythmic effects commonly associated with other antiarrhythmic agents .
属性
CAS 编号 |
866455-16-5 |
|---|---|
分子式 |
C₂₀H₂₆D₆ClNO₄ |
分子量 |
391.96 |
同义词 |
Vernakalant bis(Methoxy-d3) Hydrochloride; (3R)- 1-[(1R,2R)-2-[2-(3,4-Di(methoxy-d3)phenyl)ethoxy]cyclohexyl]-3-pyrrolidinol Hydrochloride; (1R,2R)-2-((3R)-Hydroxypyrrolidinyl)-1-(3,4-di(methoxy-d3)phenethoxy)cyclohexane Monohydrochloride; (1R,2R)-2- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Di-[2-(2,3-dichlorophenyl)aminoethyl]amine](/img/structure/B1148230.png)
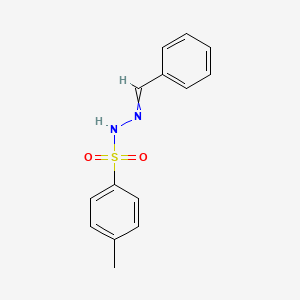
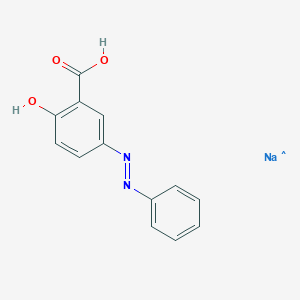


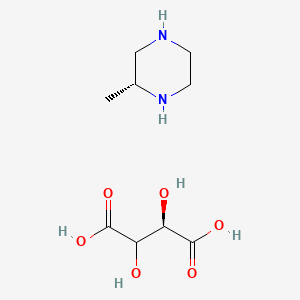
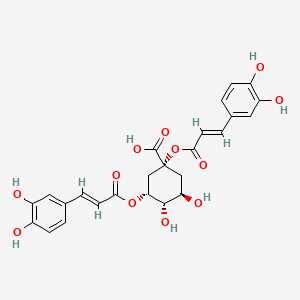
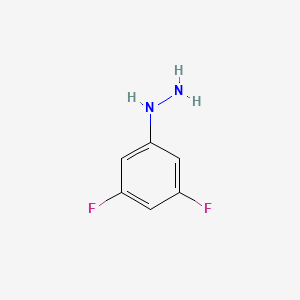
![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1148248.png)
